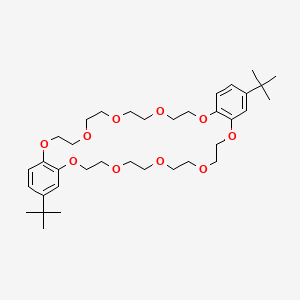

4,4-Di-tert-butyldibenZo-30-crown-10

Description

Dibenzo-30-crown-10 (CAS 17455-25-3) is a macrocyclic ether characterized by a 30-membered ring containing ten oxygen atoms and two fused benzene rings . Its structure comprises a central cavity (~3.0–4.0 Å in diameter) stabilized by aromatic groups, enabling selective binding with cations and organic molecules .

Properties

Molecular Formula |

C36H56O10 |

|---|---|

Molecular Weight |

648.8 g/mol |

IUPAC Name |

17,37-ditert-butyl-2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(34),15(20),16,18,35,37-hexaene |

InChI |

InChI=1S/C36H56O10/c1-35(2,3)29-7-9-31-33(27-29)45-25-21-41-17-13-38-14-18-42-22-26-46-34-28-30(36(4,5)6)8-10-32(34)44-24-20-40-16-12-37-11-15-39-19-23-43-31/h7-10,27-28H,11-26H2,1-6H3 |

InChI Key |

HMODENAOBWBTKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCOC3=C(C=C(C=C3)C(C)(C)C)OCCOCCOCCOCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Di-tert-butyldibenzo-30-crown-10 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-Di-tert-butylphenol with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 4,4-Di-tert-butyldibenzo-30-crown-10 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and distillation, are employed to obtain the final product .

Chemical Reactions Analysis

Metal Ion Complexation

DTBuDB30C10 selectively binds alkali and alkaline earth metal ions through coordination with its oxygen-rich cavity. The tert-butyl groups enhance selectivity for larger cations like K⁺ and Sr²⁺ by creating a sterically shielded environment .

| Metal Ion | Binding Constant (Log K) | Applications |

|---|---|---|

| K⁺ | ~4.5 (in methanol) | Ion-selective sensors |

| Sr²⁺ | ~3.8 (in aqueous media) | Nuclear waste separation |

| Ba²⁺ | ~3.2 | Environmental remediation |

-

Mechanistic Insight : The cavity’s 30-membered ring accommodates larger ions via dipole-ion interactions, while the tert-butyl groups prevent smaller ions (e.g., Li⁺) from approaching .

Host-Guest Supramolecular Chemistry

DTBuDB30C10 forms stable complexes with organic cations and viologen derivatives, enabling applications in molecular machines and sensors:

Pseudorotaxane Formation

-

Reacts with paraquat (1,1′-dimethyl-4,4′-bipyridinium) to form 1:2 host-guest complexes stabilized by anion-π interactions .

-

Key Data :

Viologen-Based Rotaxanes

Hydrogenation Reactions

-

Acts as a phase-transfer catalyst in hydrogenation of aromatic substrates (e.g., di-tert-butyldibenzo-18-crown-6) using Rh/γ-Al₂O₃ nanocatalysts .

Oxidation Catalysis

-

Facilitates Mn-catalyzed enantioselective epoxidation of olefins with AcOOH/H₂O₂ (up to 1,000 TONs) .

Redox Activity

-

Participates in single-electron transfer (SET) reactions with quinones (e.g., DDQ), enabling C–H bond activation in alkanes .

-

Key Pathway :

Stability and Solvent Effects

-

Solubility : High in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

-

Hydrolytic Resistance : Stable under acidic conditions (pH 2–6) but degrades in strong bases .

Pharmaceutical Relevance

Scientific Research Applications

4,4-Di-tert-butyldibenzo-30-crown-10 has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis and as a complexing agent for metal ions.

Biology: Employed in the study of ion transport across biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the extraction and separation of metal ions from industrial waste streams

Mechanism of Action

The mechanism of action of 4,4-Di-tert-butyldibenzo-30-crown-10 involves the formation of stable complexes with cations. The ether groups in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation process is highly selective and depends on the size and charge of the cation. The bulky tert-butyl groups enhance the compound’s selectivity by providing steric hindrance, which prevents the binding of larger cations .

Comparison with Similar Compounds

Key Structural Features:

- Symmetry : Two benzo groups connected via a 30-atom crown ether backbone .

- Cavity Size : Accommodates larger ions (e.g., K⁺, Cs⁺) and organic guests .

- Functional Groups : Ether oxygens for cation coordination and aromatic rings for π-π interactions .

Comparison with Similar Crown Ethers

Crown ethers vary in cavity size, selectivity, and solubility based on ring size and substituents. Below is a comparative analysis of Dibenzo-30-crown-10 with analogous compounds:

Table 1: Comparative Properties of Crown Ethers

Key Findings:

Cavity Size and Selectivity: Dibenzo-30-crown-10’s larger cavity enables binding of bulkier ions (e.g., Cs⁺) and organic molecules, unlike smaller crowns like 15-crown-5 (Na⁺-selective) . The benzo groups enhance selectivity for aromatic guests via π-π interactions, a feature absent in non-aromatic crowns like 18-crown-6 .

Solubility and Stability: Dibenzo-30-crown-10 exhibits lower solubility in polar solvents compared to 18-crown-6 due to its aromatic backbone but higher thermal stability .

Functional Performance: In wastewater treatment, Dibenzo-30-crown-10 outperforms non-aromatic crowns in adsorbing amino acids (e.g., lysine) due to dual hydrogen-bonding and hydrophobic interactions . 18-Crown-6 remains preferred for phase-transfer catalysis owing to its rapid ion complexation in polar media.

Research Findings and Limitations

Binding Mechanisms:

Limitations:

- Limited solubility in aqueous systems restricts its use in biological applications compared to more hydrophilic crowns.

- No evidence exists for the tert-butyl derivative’s properties, necessitating further synthesis and testing.

Biological Activity

4,4-Di-tert-butyldibenzo-30-crown-10 (DB30C10) is a macrocyclic compound belonging to the crown ether family. It is characterized by its ability to complex with cations, particularly potassium ions, which is significant for its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

The biological activity of DB30C10 is primarily attributed to its ability to form complexes with alkali metal ions, leading to modulation of cellular processes. The interactions can influence ion transport across cell membranes, which is crucial for maintaining cellular homeostasis. Research indicates that DB30C10 may disrupt potassium ion homeostasis, resulting in cell cycle perturbations and apoptosis in tumor cells .

Antitumor Properties

DB30C10 has shown promise as an antitumor agent. Studies have demonstrated its antiproliferative effects on various cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, a study reported that DB30C10 exhibited IC50 values around 2 µM against specific tumor-cell types, showcasing its potential as a lead compound in cancer therapy .

Antimicrobial Activity

In addition to its antitumor properties, DB30C10 has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, although further research is needed to elucidate the full extent of its antimicrobial properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship of crown ethers like DB30C10 plays a critical role in determining their biological efficacy. Key factors influencing activity include:

- Hydrophobicity : The presence of tert-butyl groups enhances lipophilicity, which aids in membrane penetration.

- Cation Binding : The ability to selectively bind potassium ions is crucial for its biological effects.

- Macrocyclic Structure : The size and shape of the crown ether affect its binding affinity and selectivity for different ions.

Comparative Analysis with Other Crown Ethers

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 4,4-Di-tert-butyldibenzo-30-crown-10 | ~2 | Antitumor activity |

| Ditert-butyldicyclohexano-18-crown-6 | <1 | Antitumor activity |

| Dibenzo-18-crown-6 | ~5 | Antitumor and ion transport |

This table illustrates the varying levels of biological activity among different crown ethers, highlighting the potency of DB30C10 in comparison to other analogs .

Case Studies and Research Findings

- Antiproliferative Activity :

- Ion Transport Studies :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.